molecular formula C12H13NO2 B2423556 3-Benzoyl-1-methylpyrrolidin-2-one CAS No. 54343-55-4

3-Benzoyl-1-methylpyrrolidin-2-one

Cat. No.: B2423556
CAS No.: 54343-55-4
M. Wt: 203.241
InChI Key: NDJLOYXZPKXSAR-UHFFFAOYSA-N
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Description

3-Benzoyl-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C12H13NO2. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of a pyrrolidinone ring, and a methyl group at the second position of the ring. Pyrrolidinones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzoyl-1-methylpyrrolidin-2-one can be synthesized through various methods. One common synthetic route involves the reaction of N-methyl-2-pyrrolidone with benzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Nucleophilic Addition: Common nucleophiles include Grignard reagents, organolithium compounds, and hydrides.

Major Products Formed

Scientific Research Applications

3-Benzoyl-1-methylpyrrolidin-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzylidene-1-methylpyrrolidin-2-one
  • 3,3-Diphenylpyrrolidin-2-one
  • N-Methyl-2-pyrrolidone

Uniqueness

3-Benzoyl-1-methylpyrrolidin-2-one is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

3-benzoyl-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-13-8-7-10(12(13)15)11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJLOYXZPKXSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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